molecular formula C20H14Cl2N4O2S B2990268 (E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-74-8

(E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2990268
CAS RN: 941941-74-8
M. Wt: 445.32
InChI Key: DXSPKOGVGLRSIG-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H14Cl2N4O2S and its molecular weight is 445.32. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has shown that quinazolinone derivatives exhibit significant antimicrobial activities. The synthesis of new quinazolinone derivatives and their evaluation for antimicrobial properties have been a focus, with some compounds demonstrating good activity against standard drugs. This indicates the potential of quinazolinone-based compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).

Antioxidant and Anticholinesterase Activities

Compounds containing quinazolinone scaffolds have also been evaluated for their antioxidant and anticholinesterase activities. Notably, some derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with certain compounds displaying strong inhibition that surpasses that of standard treatments. Additionally, these compounds have demonstrated significant antioxidant capacities, suggesting their potential in the treatment of diseases related to oxidative stress and cholinesterase inhibition (Kurt et al., 2015).

Anticancer Properties

The synthesis and biological evaluation of quinazolinone derivatives have revealed promising antitumor activities. The structural modification of quinazolinones, including incorporation of urea or thiourea moieties, has been a strategy to enhance anticancer efficacy. Some synthesized derivatives possess significant antitumor potential, highlighting the relevance of these compounds in cancer research (Ling et al., 2008).

Synthetic Methodologies

Beyond biological activities, quinazolinone and urea derivatives play a crucial role in the development of new synthetic methodologies. The exploration of catalyst-free syntheses for quinazolinones using urea or thiourea as ammonia surrogates demonstrates the versatility and environmental benefits of these approaches. This research contributes to the field of green chemistry by providing efficient, solvent-free methods for constructing complex organic molecules (Naidu et al., 2014).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O2S/c21-15-8-7-12(10-16(15)22)23-19(27)25-18-14-5-1-2-6-17(14)24-20(28)26(18)11-13-4-3-9-29-13/h1-10H,11H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSSEIIKKQIGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CS3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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